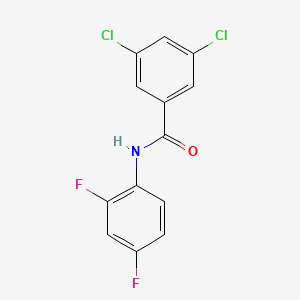

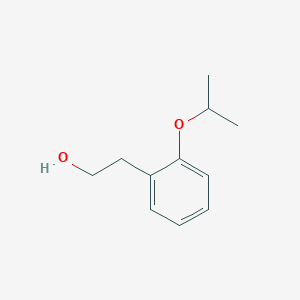

2-(2-Isopropoxyphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Isopropoxyphenyl)ethanol” is an organic compound . It’s also known as IPE. It’s used as a multipurpose intermediate and also used as a chemical in organic synthesis . They are used as solvents for many resins, oils, waxes, fats, and dyestuff .

Synthesis Analysis

The synthesis of “2-(2-Isopropoxyphenyl)ethanol” could potentially involve the production and purification techniques used in ethanol production . These techniques include fermentation, distillation, and various alternatives to distillation such as non-heating fractional distillation by ultrasonic irradiation, oxidation of impurities by ozone, and adsorption of impurities by activated carbon or zeolite . The synthesis could also involve strategies for alcohol synthesis (retrosynthetic analysis) .Molecular Structure Analysis

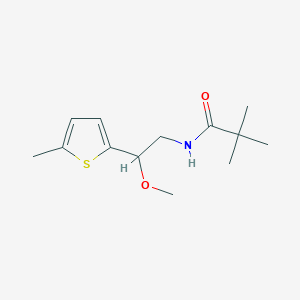

The molecular formula of “2-(2-Isopropoxyphenyl)ethanol” is C11H16O2 . The molecular weight is 180.243 Da . The structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

The chemical reactions of “2-(2-Isopropoxyphenyl)ethanol” could potentially involve reactions of alcohols, which occur mainly at the functional group . These reactions could include dehydration and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Isopropoxyphenyl)ethanol” could potentially be similar to those of ethanol . These properties include solubility in water, boiling point, and flash point .Applications De Recherche Scientifique

Thermodynamic Studies

2-(2-Isopropoxyphenyl)ethanol has been used in experimental and theoretical studies on liquid density and dynamic viscosity for mixtures composed by 2-isopropoxyethanol and 1-alkanol (C6 to C10) at different temperatures . The cubic plus association equation of state was successfully applied to model the density of binary mixtures .

Solvent Applications

Alkoxy alkanols like 2-(2-Isopropoxyphenyl)ethanol serve as extensively utilized solvents and agents for enhancing solubility in diverse industries, spanning pharmaceuticals to the production of plastic goods .

Industrial Processes

Understanding the thermodynamic properties and thermo-physical behaviors of binary systems becomes crucial in many industrial processes. 2-(2-Isopropoxyphenyl)ethanol is often used in these studies .

Paint Industry

Glycol ethers like 2-(2-Isopropoxyphenyl)ethanol are high-boiling liquids which may be used as solvents in paints .

Pesticide Analysis

A method for the determination of 2-isopropoxyphenyl methylcarbamate, also known as Propoxur, in pesticides was developed for liquid chromatography equipped with a UV detector .

Insecticide Applications

2-(2-Isopropoxyphenyl)ethanol is used in the production of Propoxur, a carbamate insecticide and acaricide .

Mécanisme D'action

Target of Action

It is structurally similar to ethanol, which is known to interact with gaba receptors and glycine receptors .

Mode of Action

Ethanol, a structurally similar compound, is known to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning .

Biochemical Pathways

Ethanol, a structurally similar compound, is known to be involved in various biochemical pathways, including the conversion of ethanol into acetyl-coa, a central precursor for myriad biochemicals .

Pharmacokinetics

Ethanol, a structurally similar compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .

Result of Action

Ethanol, a structurally similar compound, is known to cause transient changes to many physiological responses in different organ systems .

Action Environment

It is known that ethanol rapidly breaks down in alkaline solution .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2-propan-2-yloxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSGTKCQDRPWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Isopropoxyphenyl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)